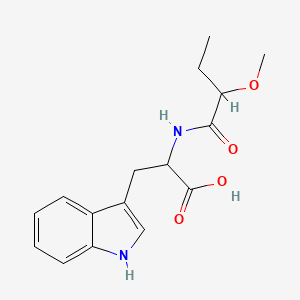![molecular formula C16H24N4O3 B6662383 3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid](/img/structure/B6662383.png)
3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid is a complex organic compound featuring a pyrazine ring, a piperidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the propanoic acid group.
Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diketones and diamines under acidic or basic conditions.
Synthesis of Piperidine Intermediate: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reaction: The pyrazine and piperidine intermediates are coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazine and piperidine rings may play a crucial role in binding to these targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-[Propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid: shares structural similarities with other pyrazine and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[propan-2-yl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-12(2)20(10-5-15(21)22)16(23)13-3-8-19(9-4-13)14-11-17-6-7-18-14/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXWYVBZJVDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662302.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid](/img/structure/B6662313.png)
![2-[(2-ethylsulfonylacetyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B6662316.png)
![2-[(4-Chloro-1-methylpyrrole-2-carbonyl)-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662321.png)

![2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662341.png)
![2-(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)-2-phenylbutanoic acid](/img/structure/B6662345.png)
![2-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid](/img/structure/B6662357.png)
![2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid](/img/structure/B6662368.png)
![2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid](/img/structure/B6662386.png)
![3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl-[(3,4-difluorophenyl)methyl]amino]propanoic acid](/img/structure/B6662388.png)
![2-[4-(5-Phenoxyfuran-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B6662394.png)
![3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B6662402.png)
![2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6662404.png)
